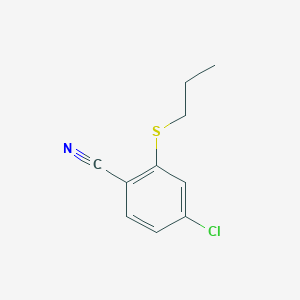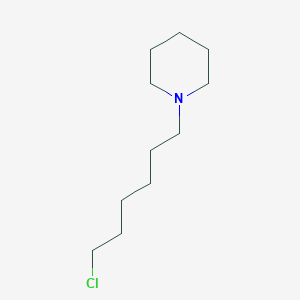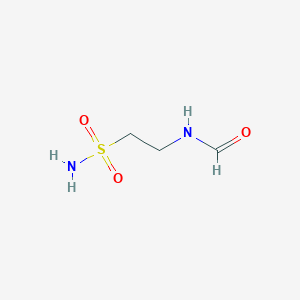
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrazole rings.
Reduction: Reduced forms of the benzimidazole or pyrazole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.
科学的研究の応用
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
類似化合物との比較
Similar Compounds
1H-benzo[d]imidazole: Known for its antimicrobial and anticancer properties.
1H-pyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is unique due to its combined structure of benzimidazole and pyrazole, which allows it to exhibit a broader range of biological activities compared to its individual components .
特性
分子式 |
C11H11N5 |
|---|---|
分子量 |
213.24 g/mol |
IUPAC名 |
5-(1-methylbenzimidazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-13-9-4-7(2-3-10(9)16)8-5-11(12)15-14-8/h2-6H,1H3,(H3,12,14,15) |
InChIキー |
DUAADORDKZIVEC-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC(=C2)C3=CC(=NN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-Methyl-1H-indol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8461108.png)













